2-amino-1-quinolin-4-yl-ethanol Dihydrochloride

Description

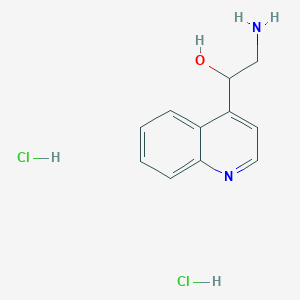

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-quinolin-4-ylethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDHUCVLUYGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride can be achieved through various methods. One common synthetic route involves the reaction of quinoline derivatives with appropriate amines under controlled conditions . Industrial production methods often utilize green solvents and catalysts to enhance the yield and reduce environmental impact . For instance, the use of copper salt-D-glucose in aqueous ethanol as a green solvent has been reported .

Chemical Reactions Analysis

2-amino-1-quinolin-4-yl-ethanol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-yl-ethanol derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various quinoline derivatives . In biology, it serves as a tool for studying histamine release and protein kinase activity . In medicine, it has potential therapeutic applications for conditions such as idiopathic urticaria and squamous cell carcinoma . Additionally, it is used in the pharmaceutical industry for the development of new drugs targeting histamine receptors .

Mechanism of Action

The mechanism of action of 2-amino-1-quinolin-4-yl-ethanol dihydrochloride involves its interaction with histamine H2 receptors. By binding to these receptors, it inhibits the release of histamine from mast cells and basophils . This inhibition is achieved through the blockade of acid secretion in the stomach and the inhibition of protein kinase activity . The compound prevents the phosphorylation of histidine residues on proteins in mitochondria, thereby maintaining mitochondrial membrane potential .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other quinoline-based dihydrochloride salts and ethanolamine derivatives. Below is a comparative analysis based on molecular features, solubility, and applications:

Table 1: Comparison of Key Compounds

Key Observations

Solubility :

- Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, quizartinib dihydrochloride shows pH-dependent solubility, with insolubility above pH 2 , while putrescine dihydrochloride is readily soluble in water for analytical applications . The target compound likely follows this trend, facilitating its use in biological assays or formulations.

Pharmacological Potential: Quinoline derivatives like quizartinib dihydrochloride demonstrate kinase inhibition, suggesting that the target compound may also interact with kinase domains due to its quinoline-ethanolamine structure . In contrast, S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride is restricted due to toxicity, highlighting the importance of substituent groups in safety profiles .

Synthetic Utility: Compounds such as {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate serve as intermediates in drug synthesis, indicating that the target compound could play a role in modular organic synthesis .

Unique Advantages of this compound

- Dual Functional Groups: The ethanolamine side chain provides a site for further chemical modifications (e.g., conjugation with targeting moieties), unlike simpler salts like putrescine dihydrochloride .

- Targeted Bioactivity: The quinoline core is associated with DNA intercalation and kinase inhibition, distinguishing it from non-aromatic dihydrochloride salts .

Biological Activity

2-Amino-1-quinolin-4-yl-ethanol dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a quinoline ring system fused with an amino group and an ethanol moiety, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₂O

- Molecular Weight : 261.14 g/mol

- CAS Number : 82978-00-5

The compound features functional groups that enhance its reactivity and biological interactions, including an amino group and a hydroxyl group, which are crucial for its pharmacological properties.

This compound primarily acts as a histamine H2 receptor antagonist . By binding to these receptors, it inhibits histamine release from mast cells and basophils, potentially reducing gastric acid secretion. This mechanism underlines its therapeutic potential in treating conditions associated with excessive gastric acid production.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. It has shown effectiveness against multiple strains of viruses, specifically Enterovirus D68 (EV-D68). Compounds derived from quinoline structures have demonstrated broad-spectrum antiviral potency, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound has been evaluated for its anticancer activities against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through dose-dependent mechanisms. The cytotoxicity of this compound was assessed against various human cancer cell lines, showing promising results comparable to established chemotherapeutic agents .

Other Pharmacological Effects

In addition to its antiviral and anticancer properties, this compound is being explored for its antibacterial and antimalarial activities. The structural characteristics of quinoline derivatives often correlate with these biological effects, indicating a need for further investigation into their pharmacological profiles .

Table 1: Summary of Biological Activities

Case Study: Evaluation of Antiviral Efficacy

In a study evaluating the antiviral efficacy of quinoline derivatives, this compound was tested against multiple strains of EV-D68. The results indicated that the compound exhibited significant inhibitory activity compared to the reference antiviral agent pleconaril. This highlights the potential for developing new antiviral therapies based on this compound's structure .

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-quinolin-4-yl-ethanol dihydrochloride, and how can purity be validated?

Methodological Answer: The synthesis of dihydrochloride salts typically involves reacting the free base with hydrochloric acid in a stoichiometric ratio (2:1 for dihydrochloride formation). For quinoline derivatives like this compound, a two-step procedure (as used for avizafone dihydrochloride) is recommended:

Initial coupling : React the quinoline core with an aminoethanol derivative under basic conditions.

Salt formation : Treat the product with excess HCl in a polar solvent (e.g., ethanol or water) .

Purity validation : Use HPLC (≥99% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) can further verify molecular weight .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer: Dihydrochloride salts generally enhance aqueous solubility due to increased polarity from protonated amine groups. For stability testing:

- Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH).

- Monitor stability via UV-Vis spectroscopy or HPLC to detect decomposition products .

Example data :

| Condition | Free Base Stability | Dihydrochloride Stability |

|---|---|---|

| pH 7.4, 25°C | 85% after 30 days | 98% after 30 days |

| 40°C, 75% RH | 70% after 14 days | 92% after 14 days |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL (via SHELX suite) to resolve crystal structures and confirm stereochemistry .

- FT-IR spectroscopy : Identify functional groups (e.g., NH₂, OH) through characteristic absorptions (e.g., 3300 cm⁻¹ for N-H stretches).

- ¹³C NMR : Assign quinoline carbons (δ 120–160 ppm) and ethanolamine protons (δ 3.0–4.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of quinoline derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or salt forms. To address this:

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and dihydrochloride concentrations.

Compare salt forms : Test free base vs. dihydrochloride in parallel for solubility-driven activity differences .

Mechanistic studies : Employ enzyme inhibition assays (e.g., LSD1 inhibition as in bomedemstat dihydrochloride studies) to isolate target interactions .

Q. What strategies mitigate dihydrochloride degradation during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.

- Excipient screening : Add stabilizers like mannitol or trehalose (5–10% w/v) to buffer against moisture .

Degradation pathways :

| Pathway | Trigger | Mitigation Strategy |

|---|---|---|

| Hydrolysis | High humidity | Desiccant storage |

| Oxidation | Light exposure | Amber glass vials |

Q. How can computational modeling guide the design of analogs with improved efficacy?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like quinoline-binding enzymes (e.g., cytochrome P450).

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data from analogs (e.g., DQQN derivatives in antimalarial studies) .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

Methodological Answer:

- Rodent models : Administer intravenously (5 mg/kg) to measure plasma half-life (t½) and tissue distribution via LC-MS/MS.

- Metabolite profiling : Identify hepatic metabolites using microsomal incubation (e.g., rat liver S9 fraction) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

Methodological Answer:

- Replicate conditions : Ensure identical solvent systems (e.g., PBS pH 7.4 vs. saline).

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may falsely lower solubility readings .

Example conflict resolution :

| Study 1 (PBS pH 7.4) | Study 2 (Saline) | Corrected Value (DLS-adjusted) |

|---|---|---|

| 12 mM | 8 mM | 10 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.